molecular formula C22H18FN3OS B6024661 2-[2-(BENZYLSULFANYL)-1H-1,3-BENZODIAZOL-1-YL]-N-(4-FLUOROPHENYL)ACETAMIDE

2-[2-(BENZYLSULFANYL)-1H-1,3-BENZODIAZOL-1-YL]-N-(4-FLUOROPHENYL)ACETAMIDE

Cat. No.: B6024661
M. Wt: 391.5 g/mol
InChI Key: QIJHXBUOCMHVLL-UHFFFAOYSA-N
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Description

2-[2-(BENZYLSULFANYL)-1H-1,3-BENZODIAZOL-1-YL]-N-(4-FLUOROPHENYL)ACETAMIDE is a synthetic organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a benzimidazole ring system substituted with a benzylsulfanyl group and a 4-fluorophenylacetamide moiety. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .

Preparation Methods

The synthesis of 2-[2-(BENZYLSULFANYL)-1H-1,3-BENZODIAZOL-1-YL]-N-(4-FLUOROPHENYL)ACETAMIDE involves several steps. One common synthetic route includes the following steps :

    Formation of Benzimidazole Core: The benzimidazole core is typically synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of Benzylsulfanyl Group: The benzimidazole intermediate is then reacted with benzyl chloride in the presence of a base such as potassium carbonate to introduce the benzylsulfanyl group.

    Acylation: The final step involves the acylation of the benzimidazole derivative with 4-fluorophenylacetyl chloride in the presence of a base like triethylamine to yield the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

2-[2-(BENZYLSULFANYL)-1H-1,3-BENZODIAZOL-1-YL]-N-(4-FLUOROPHENYL)ACETAMIDE undergoes various chemical reactions, including :

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom on the phenyl ring can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. Major products formed from these reactions include sulfoxides, sulfones, and substituted phenyl derivatives.

Scientific Research Applications

2-[2-(BENZYLSULFANYL)-1H-1,3-BENZODIAZOL-1-YL]-N-(4-FLUOROPHENYL)ACETAMIDE has several scientific research applications, including :

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial activity and is used in studies related to bacterial and fungal infections.

    Medicine: It has potential anticancer properties and is investigated for its ability to inhibit the growth of cancer cells.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[2-(BENZYLSULFANYL)-1H-1,3-BENZODIAZOL-1-YL]-N-(4-FLUOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways . The benzimidazole ring system is known to bind to DNA and inhibit the replication of bacterial and fungal cells. Additionally, the compound may inhibit enzymes involved in cell division, leading to the disruption of cellular processes and ultimately cell death.

Comparison with Similar Compounds

2-[2-(BENZYLSULFANYL)-1H-1,3-BENZODIAZOL-1-YL]-N-(4-FLUOROPHENYL)ACETAMIDE can be compared with other benzimidazole derivatives, such as :

    2-(4-Benzoyl-2-bromo-phenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone: This compound also contains a benzimidazole core and exhibits antimicrobial activity.

    2-((1-((4-substituted phenyl) amino)-4,5-dimethyl-1H-imidazol-2-yl)thio)-N-(6-substitutedbenzo[d]thiazol-2-yl)acetamide: This compound has a similar structure and is evaluated for its antitumor potential.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

IUPAC Name

2-(2-benzylsulfanylbenzimidazol-1-yl)-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3OS/c23-17-10-12-18(13-11-17)24-21(27)14-26-20-9-5-4-8-19(20)25-22(26)28-15-16-6-2-1-3-7-16/h1-13H,14-15H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIJHXBUOCMHVLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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